

Discovery and developmental history of Tiapride in neuropsychopharmacology

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An In-depth Technical Guide to the Discovery and Developmental History of **Tiapride** in Neuropsychopharmacology

Introduction

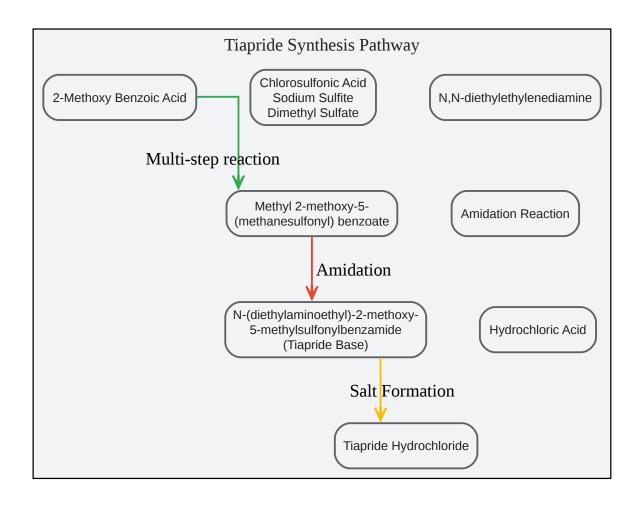
Tiapride is a substituted benzamide atypical antipsychotic agent that has carved a niche in the treatment of a variety of neuropsychiatric disorders.[1][2] Chemically similar to other benzamides like sulpiride and amisulpride, its clinical utility stems from a distinct pharmacological profile characterized by selective dopamine D2 and D3 receptor antagonism. [1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of **tiapride**, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

Tiapride was developed by Delagrange (France) and first marketed in 1977.[4] Its synthesis involves a multi-step process starting from 2-methoxy benzoic acid. A common synthetic route involves the chlorosulfonation of 2-methoxy benzoic acid, followed by reactions with sodium sulfite and dimethyl sulfate to create the intermediate methyl 2-methoxy-5-(methanesulfonyl) benzoate. This intermediate is then reacted with N,N-diethylethylenediamine, followed by salt formation with hydrochloric acid to yield **tiapride** hydrochloride. The overall yield from this process is reported to be around 46.0%.



The chemical structure of **Tiapride** is N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide.



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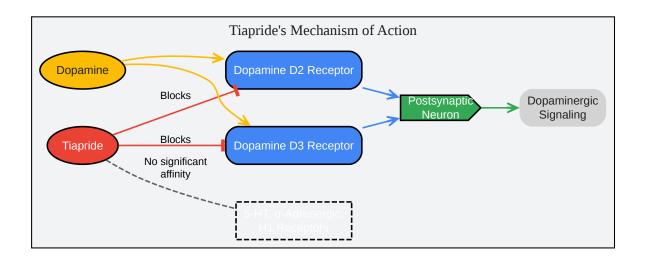
Figure 1: Simplified synthesis pathway of **Tiapride** Hydrochloride.

Pharmacodynamics: Mechanism of Action

Tiapride's therapeutic effects are primarily attributed to its selective antagonism of dopamine D2 and D3 receptors. Unlike many first-generation and some second-generation antipsychotics, it exhibits minimal to no affinity for dopamine D1, D4, serotonin (5-HT), adrenergic (α 1, α 2), or histamine (H1) receptors. This high selectivity is believed to contribute to its favorable side-effect profile, particularly the low incidence of sedation and extrapyramidal symptoms compared to less selective agents like haloperidol.



The affinity of **tiapride** for its target receptors is considered moderate. In vitro studies have shown IC50 values (the concentration required to inhibit 50% of radioligand binding) in the nanomolar range for D2 and D3 receptors.



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Figure 2: Tiapride's selective antagonism of D2/D3 receptors.

A notable characteristic of **tiapride** is its regional selectivity, demonstrating a higher affinity for dopamine receptors in the limbic system compared to the striatum. One study in rats found that **tiapride**'s affinity for the septum (a limbic region) was over thirty times higher than for the striatum. This limbic selectivity is thought to underlie its efficacy in treating affective symptoms like agitation and aggression while having a lower risk of inducing motor side effects (extrapyramidal symptoms), which are associated with dopamine blockade in the striatum.

Quantitative Data: Receptor Binding Profile



Receptor	Binding Affinity (IC50, nM)	Referenc
Dopamine D2	110 - 320	_
Dopamine D3	180	_
Other Receptors (D1, D4, 5- HT, α1, α2, H1)	> 10,000 (No significant affinity)	

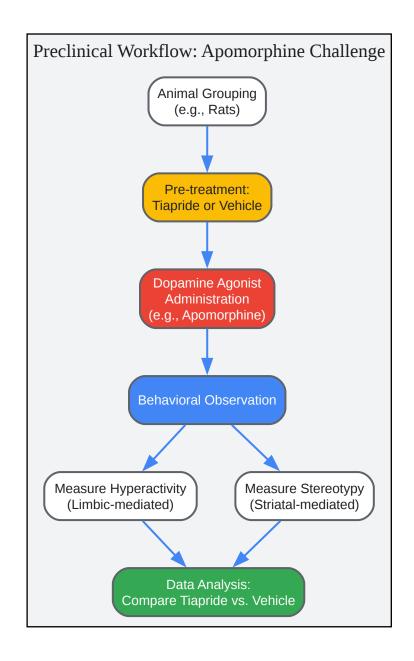
Preclinical Development

Preclinical studies in animal models were crucial in elucidating the pharmacological profile of **tiapride** and predicting its clinical effects.

Experimental Protocols and Findings

- 1. Dopamine Agonist-Induced Behaviors:
- Protocol: Rats are administered a dopamine agonist, such as apomorphine, which induces
 hyperactivity (mediated by limbic dopamine receptors) and stereotyped gnawing or climbing
 (mediated by striatal dopamine receptors). The ability of a test compound (tiapride) to block
 these behaviors is then measured.
- Findings: Tiapride was found to be significantly more potent at antagonizing agonist-induced hyperactivity than stereotyped movements. This provided early evidence for its limbic selectivity. Doses of 10 mg/kg (i.p.) were effective against hyperactivity, whereas doses of 60 mg/kg (i.p.) were required to block stereotypies.





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